molecular formula C18H23ClN2O2S2 B6586122 1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide CAS No. 1234851-49-0

1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide

Cat. No.: B6586122
CAS No.: 1234851-49-0
M. Wt: 399.0 g/mol
InChI Key: YTBRZSCVXUCKBI-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide is a sulfonamide derivative featuring a 2-chlorophenyl group, a piperidin-4-ylmethyl core, and a thiophen-3-ylmethyl substituent. Its structure integrates three pharmacologically relevant motifs:

  • Methanesulfonamide group: Known for enhancing metabolic stability and target binding in drug design.
  • 2-Chlorophenyl moiety: A common hydrophobic aromatic group that influences receptor affinity and solubility.
  • Piperidine-thiophene hybrid: The piperidine ring contributes to conformational flexibility, while the thiophene group may modulate electronic properties and bioavailability.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S2/c19-18-4-2-1-3-17(18)14-25(22,23)20-11-15-5-8-21(9-6-15)12-16-7-10-24-13-16/h1-4,7,10,13,15,20H,5-6,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBRZSCVXUCKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure suggests a multifaceted interaction profile, particularly in pharmacological contexts. This article synthesizes available data on its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a chlorophenyl moiety and a thiophenyl group contributes to its lipophilicity and potential interactions with biological targets.

Structural Formula

C17H22ClN3O2S\text{C}_{17}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

Key Features

  • Sulfonamide Group : Associated with antibacterial and enzyme inhibitory activities.
  • Chlorophenyl Moiety : Enhances interaction with various receptors.
  • Piperidine Ring : Known for its role in neuropharmacology.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through enzyme inhibition mechanisms, particularly targeting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, suggesting potential use in treating neurodegenerative diseases.
  • Urease : Inhibition can be beneficial in treating urinary tract infections caused by urease-producing bacteria.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various sulfonamide derivatives, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against strains resistant to conventional antibiotics .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit AChE. Results showed that it could significantly reduce enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease management .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes involved in metabolic pathways, the compound disrupts bacterial growth and alters neurotransmitter levels.
  • Receptor Interaction : The lipophilic nature of the chlorophenyl and thiophenyl groups allows for effective binding to various receptors, potentially modulating neurotransmission and other physiological processes.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayEffectivenessReference
AntibacterialDihydropteroate synthaseHigh
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate
Enzyme InhibitionUreaseHigh

Comparison with Similar Compounds

Piperidine-Based Sulfonamides and Amides

Compound Name Key Features Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound Methanesulfonamide, 2-chlorophenyl, thiophen-3-ylmethyl-piperidine ~424.3 (estimated) Structural features suggest CNS or antimicrobial potential; no direct activity reported N/A
N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (12) Piperidine-linked purine core, cyclopentane carboxamide ~580.1 (estimated) Cannabinoid receptor (CB1) antagonist; 86% synthesis yield
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Piperidine-indole hybrid, chlorophenyl, dimethylbenzyl ~473.0 Synergist with carbapenems against methicillin-resistant S. aureus (MRSA)
Ulixacaltamide (N-({1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide) Piperidine-benzamide, tert-butylamino-oxoethyl 403.9 Approved INN name; likely CNS or metabolic regulator (exact target unspecified)

Key Observations :

  • The target compound’s methanesulfonamide group distinguishes it from carboxamide derivatives (e.g., compound 12 in ), which prioritize CB1 receptor antagonism.
  • Unlike CDFII , which lacks a sulfonamide but shows MRSA synergy, the target compound’s thiophene and sulfonamide groups may favor distinct electronic interactions.
  • Ulixacaltamide shares a piperidin-4-ylmethyl-benzamide scaffold but replaces sulfonamide with a carboxamide, altering polarity and target selectivity.

Thiophene-Containing Analogs

Compound Name Key Features Molecular Weight (g/mol) Notes Reference
Target Compound Thiophen-3-ylmethyl-piperidine ~424.3 (estimated) Thiophene may enhance π-π stacking or metabolic stability N/A
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (37) Ferrocene-thiophene hybrid, bicyclic scaffold ~616.5 Electrochemical properties; potential anticancer or catalytic applications
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl) Thiophene-2-carboxamide, piperidine-phenylethyl ~449.5 Opioid receptor agonist; high-risk abuse potential

Key Observations :

  • The target compound’s thiophen-3-yl group contrasts with thiophene-2-yl derivatives (e.g., compound 37 in ), which are tailored for metal coordination or opioid activity (Thiophene Fentanyl ).
  • The absence of a ferrocene or opioid-targeting carboxamide in the target compound suggests divergent therapeutic applications.

Chlorophenyl-Containing Derivatives

Compound Name Key Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound 2-Chlorophenyl, methanesulfonamide ~424.3 (estimated) Chlorophenyl enhances lipophilicity; target unspecified N/A
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Piperidine-indole, dimethylphenyl, pyridyl ~423.6 MRSA synergist; enhances carbapenem efficacy
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Para-Chloroisobutyryl Fentanyl) 4-Chlorophenyl, piperidine-phenylethyl, isobutyryl ~427.0 Synthetic opioid; µ-opioid receptor agonist

Key Observations :

  • The target compound’s 2-chlorophenyl group differs from the 4-chlorophenyl in fentanyl analogs , which prioritize opioid receptor binding.
  • DMPI demonstrates that chlorophenyl-piperidine hybrids can synergize with antibiotics, though the target compound’s sulfonamide may redirect its mechanism.

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